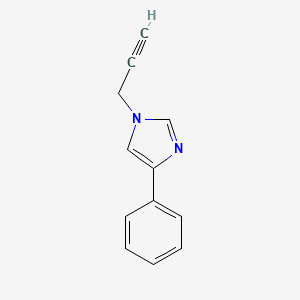

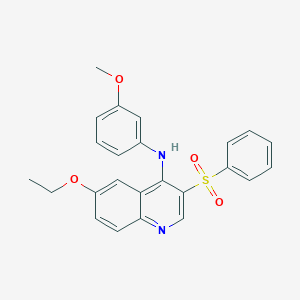

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole, also known as PI3K inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme, which plays a crucial role in regulating cell growth, differentiation, and survival.

Applications De Recherche Scientifique

Antimicrobial Agents

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity .

Anticancer Research

In the field of oncology, 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that this compound can inhibit the growth of several cancer cell lines, making it a promising candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it has been found to inhibit certain proteases and kinases, which are crucial in various biological processes. By inhibiting these enzymes, 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can modulate biochemical pathways, offering potential therapeutic benefits in diseases where these enzymes are dysregulated .

Neuroprotective Agents

Research has indicated that 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a compound of interest for developing treatments aimed at preserving neuronal function and preventing neurodegeneration .

Anti-inflammatory Applications

The anti-inflammatory properties of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Photodynamic Therapy

In photodynamic therapy (PDT), 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can act as a photosensitizer. When exposed to light of a specific wavelength, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly valuable in treating localized infections or tumors with minimal side effects .

Propriétés

IUPAC Name |

4-phenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPHUJSTAPYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(N=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)

![1-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2628884.png)

![Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B2628887.png)

![(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2628889.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2628890.png)

![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)